Methyl 6-chloro-5-oxo-6-(2-phenylhydrazinylidene)hexanoate
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Overview
Description
Methyl 6-chloro-5-oxo-6-(2-phenylhydrazinylidene)hexanoate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a phenylhydrazone moiety attached to a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-5-oxo-6-(2-phenylhydrazinylidene)hexanoate typically involves the condensation of methyl 6-chloro-5-oxohexanoate with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-oxo-6-(2-phenylhydrazinylidene)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 6-chloro-5-oxo-6-(2-phenylhydrazinylidene)hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-oxo-6-(2-phenylhydrazinylidene)hexanoate involves its interaction with specific molecular targets. The phenylhydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-5-oxohexanoate: Lacks the phenylhydrazone moiety.
Phenylhydrazine: Lacks the hexanoate backbone.
Hydrazones: General class of compounds with similar structural features.
Uniqueness
Methyl 6-chloro-5-oxo-6-(2-phenylhydrazinylidene)hexanoate is unique due to the combination of the chloro, oxo, and phenylhydrazone functionalities within a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
146032-01-1 |
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Molecular Formula |
C13H15ClN2O3 |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
methyl 6-chloro-5-oxo-6-(phenylhydrazinylidene)hexanoate |
InChI |
InChI=1S/C13H15ClN2O3/c1-19-12(18)9-5-8-11(17)13(14)16-15-10-6-3-2-4-7-10/h2-4,6-7,15H,5,8-9H2,1H3 |
InChI Key |
COMKSQVUFSIKRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)C(=NNC1=CC=CC=C1)Cl |
Origin of Product |
United States |
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